![molecular formula C14H12F2Se2 B14209163 Diselenide, bis[(2-fluorophenyl)methyl] CAS No. 823178-70-7](/img/structure/B14209163.png)
Diselenide, bis[(2-fluorophenyl)methyl]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diselenide, bis[(2-fluorophenyl)methyl] is an organoselenium compound with the molecular formula C14H12F2Se2 and a molecular weight of 376.16 g/mol This compound is characterized by the presence of two selenium atoms bonded to two (2-fluorophenyl)methyl groups
Méthodes De Préparation
The synthesis of diselenide, bis[(2-fluorophenyl)methyl] typically involves the reaction of 2-fluorobenzyl chloride with sodium diselenide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium atoms. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Diselenide, bis[(2-fluorophenyl)methyl] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of diselenides can yield selenols or selenides. Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can undergo nucleophilic substitution reactions where the selenium atoms are replaced by other nucleophiles. Common reagents include alkyl halides and Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Diselenide, bis[(2-fluorophenyl)methyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential antioxidant properties and its ability to mimic the activity of glutathione peroxidase, an important enzyme in cellular defense against oxidative stress.
Medicine: Research has explored its potential as an anti-inflammatory agent and its role in modulating various biological pathways.
Mécanisme D'action
The mechanism by which diselenide, bis[(2-fluorophenyl)methyl] exerts its effects involves the interaction of the selenium atoms with various molecular targets. In biological systems, selenium compounds can mimic the activity of enzymes such as glutathione peroxidase by catalyzing the reduction of hydrogen peroxide and organic hydroperoxides. This activity helps protect cells from oxidative damage. The compound may also interact with other cellular components, modulating signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Diselenide, bis[(2-fluorophenyl)methyl] can be compared with other diselenide compounds, such as:
Bis(4-fluorophenyl) diselenide: Similar in structure but with fluorine atoms in the para position.
Bis(2-hydroxyphenyl) diselenide: Contains hydroxyl groups instead of fluorine atoms, which can affect its reactivity and biological activity.
Bis(3-hydroxyphenyl) diselenide: Another hydroxyl-substituted diselenide with different positional isomerism.
Bis(4-hydroxyphenyl) diselenide: Similar to bis(2-hydroxyphenyl) diselenide but with hydroxyl groups in the para position.
The unique positioning of the fluorine atoms in diselenide, bis[(2-fluorophenyl)methyl] can influence its chemical reactivity and biological properties, making it distinct from other diselenide compounds .
Propriétés
Numéro CAS |
823178-70-7 |
|---|---|
Formule moléculaire |
C14H12F2Se2 |
Poids moléculaire |
376.2 g/mol |
Nom IUPAC |
1-fluoro-2-[[(2-fluorophenyl)methyldiselanyl]methyl]benzene |
InChI |
InChI=1S/C14H12F2Se2/c15-13-7-3-1-5-11(13)9-17-18-10-12-6-2-4-8-14(12)16/h1-8H,9-10H2 |
Clé InChI |
FXEDTACYRWUCAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C[Se][Se]CC2=CC=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


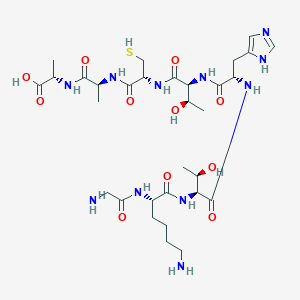
![4-(4-Nitrophenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one](/img/structure/B14209088.png)
![N-(6-Aminopyridin-2-yl)-N'-[2-(morpholin-4-yl)ethyl]urea](/img/structure/B14209098.png)

![N~1~-(Methoxymethyl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14209110.png)
![6-Formyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B14209113.png)
![5-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14209117.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyridine](/img/structure/B14209119.png)
![1-(8-{[(2S)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14209127.png)
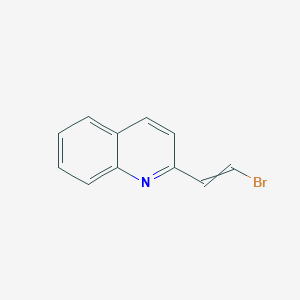
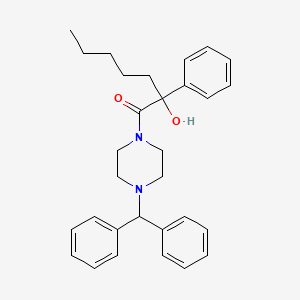
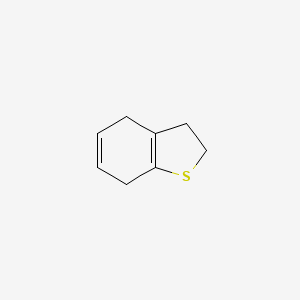
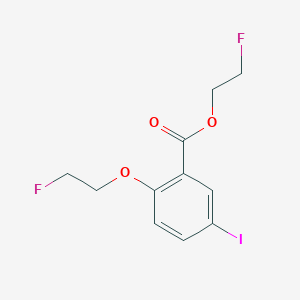
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(4-nitrophenyl)methanimine]](/img/structure/B14209147.png)
